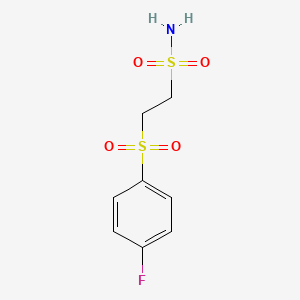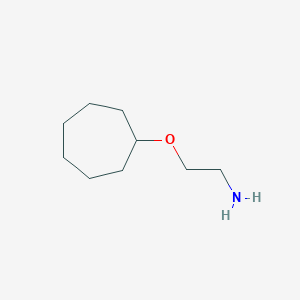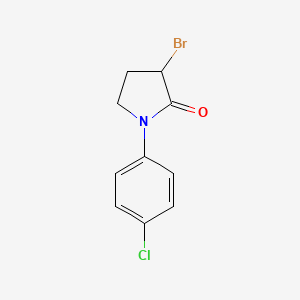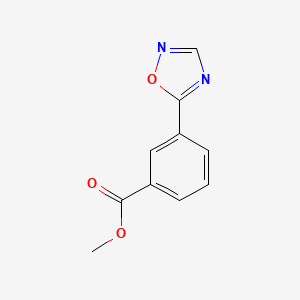
4-Fluoro-6-methoxy-7-methyl indole
概要
説明
4-Fluoro-6-Methoxy-7-Methyl indole is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
One of the methods for the synthesis of indole derivatives is the Fischer indolisation . This method has been used for the rapid synthesis of 1,2,3-trisubstituted indoles .Molecular Structure Analysis
The molecular formula of 4-Fluoro-6-Methoxy-7-Methyl indole is C10H10FNO . The molecular weight is 179.19 .Chemical Reactions Analysis
Indole is highly reactive towards classical electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation . The 3-position is the most reactive site on the unsubstituted ring .Physical And Chemical Properties Analysis
The molecular weight of 4-Fluoro-6-Methoxy-7-Methyl indole is 179.19 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学的研究の応用
Antioxidant and Cytotoxicity Properties
4-Fluoro-6-methoxy-7-methyl indole derivatives exhibit moderate antioxidant properties. Studies using derivatives like BEN, ANI, ACE, and VAN, prepared through the Maillard reaction with food flavors and 5-methoxytryptamine, showed antioxidative and cytotoxic activities. VAN showed high antioxidant activity and low cytotoxicity on non-tumorous cell lines (Goh, Koh, Yam, Azhar, Mordi, & Mansor, 2015).
Fluorescence Properties and Excited State Behavior
5-Methoxyindole, a related compound, demonstrates unique excited state behavior distinct from indole and its methyl-substituted derivatives. This supports the concept of two classes of exciplexes: charge-transfer and dipole-dipole stabilized. It has a notable fluorescence quantum yield in water and cyclohexane, efficiently quenched by electron scavengers (Hershberger & Lumry, 1976).
Stereoselective Synthesis
Racemic indolines, including structural motifs with C-2 and C-3 substitutions and functionalization of the aromatic ring (fluoro, methyl, or methoxy groups), have been synthesized through Fischer indolization and subsequent diastereoselective reduction. These indolines were efficiently prepared and displayed excellent stereodiscriminations in kinetic resolutions (López-Iglesias, Busto, Gotor, & Gotor‐Fernández, 2012).
Utilization in Plant Cell Lines
Certain indole analogs, including 4-fluoroindole, can be converted into toxic tryptophan analogs by cultured carrot and tobacco cells. This demonstrates the potential of these compounds in modifying plant metabolism and growth (Widholm, 1981).
Pharmaceutical Properties
The compound 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, related to 4-Fluoro-6-methoxy-7-methyl indole, has been developed as an antidepressant drug candidate. The development of its synthesis process emphasizes its potential pharmaceutical applications (Anderson et al., 1997).
Impact on Molecular Properties
Studies on indole derivatives, such as 5-methoxyindole, show how slight geometry changes like methoxy group orientation can significantly affect molecular properties and stabilities. This highlights the importance of structural variations in indole derivatives in determining their chemical behavior (Wilke, Brand, Wilke, & Schmitt, 2017).
Metabolic Engineering Insights
Research in metabolic engineering has revealed key enzyme functions in modifying indole glucosinolates, like 4-methoxy-indol-3-yl-methyl glucosinolate, in plants such as Arabidopsis. This provides insights into plant secondary metabolite modification and ecological interactions (Pfalz et al., 2011).
作用機序
The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .
Safety and Hazards
The safety data sheet for a similar compound, Methyl indole-6-carboxylate, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . Therefore, future research could focus on developing new synthesis methods and exploring the biological activities of indole derivatives.
特性
IUPAC Name |
4-fluoro-6-methoxy-7-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-6-9(13-2)5-8(11)7-3-4-12-10(6)7/h3-5,12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNUYIBJUOZYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1OC)F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001287778 | |
| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-6-methoxy-7-methyl-1H-indole | |
CAS RN |
1167055-64-2 | |
| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-6-methoxy-7-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001287778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




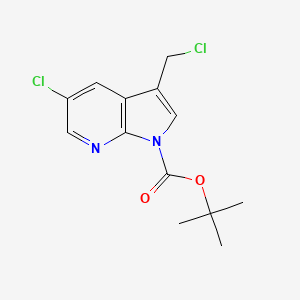
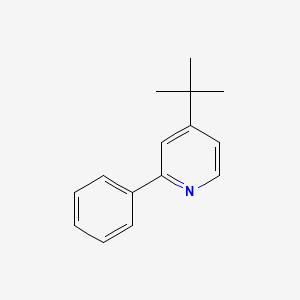
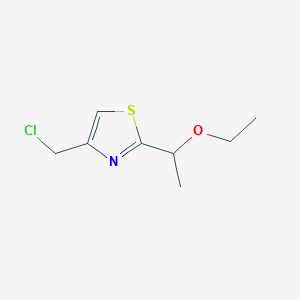


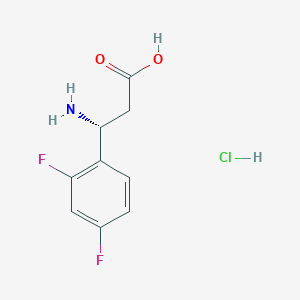
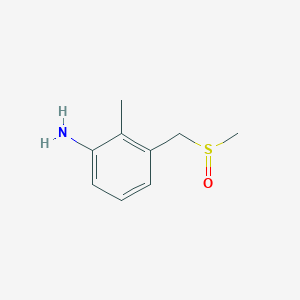
![2-[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1441440.png)
